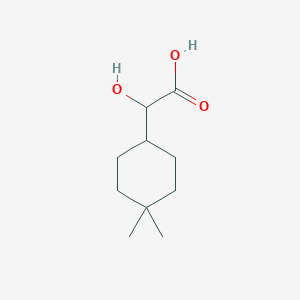

2-(4,4-Dimethylcyclohexyl)-2-hydroxyacetic acid

Descripción

2-(4,4-Dimethylcyclohexyl)-2-hydroxyacetic acid is a cyclohexane-substituted hydroxyacetic acid derivative characterized by a central cyclohexyl ring with two methyl groups at the 4-position and a hydroxyl group adjacent to the acetic acid moiety. The dimethylcyclohexyl substituent imparts steric bulk and lipophilicity, distinguishing it from simpler hydroxyacetic acid derivatives like glycolic acid (2-hydroxyacetic acid) .

Propiedades

Fórmula molecular |

C10H18O3 |

|---|---|

Peso molecular |

186.25 g/mol |

Nombre IUPAC |

2-(4,4-dimethylcyclohexyl)-2-hydroxyacetic acid |

InChI |

InChI=1S/C10H18O3/c1-10(2)5-3-7(4-6-10)8(11)9(12)13/h7-8,11H,3-6H2,1-2H3,(H,12,13) |

Clave InChI |

HCPNBLLLCXQMRM-UHFFFAOYSA-N |

SMILES canónico |

CC1(CCC(CC1)C(C(=O)O)O)C |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,4-Dimethylcyclohexyl)-2-hydroxyacetic acid typically involves the reaction of cyclohexanone with methyl bromoacetate in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the desired product. The reaction conditions generally include:

Temperature: Room temperature to moderate heating

Solvent: Organic solvents like ether or toluene

Catalyst/Base: Sodium hydroxide or potassium hydroxide

Industrial Production Methods

Industrial production of 2-(4,4-Dimethylcyclohexyl)-2-hydroxyacetic acid may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Análisis De Reacciones Químicas

Types of Reactions

2-(4,4-Dimethylcyclohexyl)-2-hydroxyacetic acid undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The hydroxy group can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents like thionyl chloride for halogenation or amines for amination.

Major Products

Oxidation: Formation of 2-(4,4-Dimethylcyclohexyl)-2-oxoacetic acid.

Reduction: Formation of 2-(4,4-Dimethylcyclohexyl)-2-hydroxyethanol.

Substitution: Formation of 2-(4,4-Dimethylcyclohexyl)-2-chloroacetic acid or 2-(4,4-Dimethylcyclohexyl)-2-aminoacetic acid.

Aplicaciones Científicas De Investigación

2-(4,4-Dimethylcyclohexyl)-2-hydroxyacetic acid has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with enzymes.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Used in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 2-(4,4-Dimethylcyclohexyl)-2-hydroxyacetic acid involves its interaction with specific molecular targets and pathways. The hydroxyacetic acid group can participate in hydrogen bonding and electrostatic interactions with enzymes and receptors, potentially modulating their activity. The dimethylcyclohexyl moiety may influence the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Glycolic Acid (2-Hydroxyacetic Acid)

- Structure : Simplest α-hydroxy acid (HOCH₂COOH).

- Key Differences :

- Glycolic acid lacks the bulky dimethylcyclohexyl group, resulting in significantly higher water solubility (miscible in water) and lower logP (~-0.7) compared to the hydrophobic dimethylcyclohexyl derivative .

- Acidity : Glycolic acid has a pKa of ~3.8, whereas the electron-donating methyl groups on the cyclohexyl ring in 2-(4,4-dimethylcyclohexyl)-2-hydroxyacetic acid likely reduce acidity (higher pKa) due to decreased stabilization of the deprotonated form .

Benzilic Acid (2-Hydroxy-2,2-diphenylacetic Acid)

- Structure : Two phenyl groups attached to the α-carbon of hydroxyacetic acid (C₁₄H₁₂O₃, MW 228.24 g/mol) .

- Key Differences :

- Substituent Effects : The phenyl groups in benzilic acid confer strong electron-withdrawing effects, increasing acidity (pKa ~2.9) compared to the electron-donating methyl groups in the dimethylcyclohexyl analog .

- Applications : Benzilic acid is a precursor in organic synthesis (e.g., anticholinergic drugs), while the dimethylcyclohexyl derivative may find use in specialized hydrophobic formulations .

2-(4-Hydroxyphenyl)-2-hydroxyacetic Acid (p-Hydroxymandelic Acid)

- Structure : Aromatic para-hydroxyphenyl substituent (C₈H₈O₄, MW 168.15 g/mol) .

- Key Differences: Reactivity: The phenolic hydroxyl group in p-hydroxymandelic acid enables conjugation and redox activity, absent in the aliphatic dimethylcyclohexyl analog . Biological Activity: p-Hydroxymandelic acid is a metabolite in tyrosine catabolism, whereas the dimethylcyclohexyl derivative’s bioactivity remains underexplored .

| Property | p-Hydroxymandelic Acid | 2-(4,4-Dimethylcyclohexyl)-2-hydroxyacetic Acid |

|---|---|---|

| Molecular Formula | C₈H₈O₄ | ~C₁₀H₁₈O₃ |

| Molecular Weight (g/mol) | 168.15 | ~168.11 |

| Key Functional Groups | Phenolic -OH | Aliphatic -OH and methyl groups |

Methyl 2-(4,4-Dimethylcyclohexyl)-2-hydroxyacetate

- Structure : Ester derivative of the target compound (C₁₁H₂₀O₃, MW 200.28 g/mol) .

- Key Differences :

- Stability : The ester form enhances stability under acidic conditions compared to the free acid.

- Applications : Used as a synthetic intermediate for pharmaceuticals or agrochemicals requiring controlled release of the active acid .

Actividad Biológica

2-(4,4-Dimethylcyclohexyl)-2-hydroxyacetic acid (also known as DMCHA) is a compound that has garnered interest in various fields due to its potential biological activities. This article explores the biological activity of DMCHA, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Chemical Name : 2-(4,4-Dimethylcyclohexyl)-2-hydroxyacetic acid

- Molecular Formula : CHO

- CAS Number :

Biological Activity Overview

DMCHA exhibits a range of biological activities that can be categorized into several key areas:

- Antihypertensive Effects : DMCHA has been noted for its vasodilatory activity, which contributes to lowering blood pressure. This is particularly significant in pharmacological research where compounds are screened for antihypertensive properties .

- Antifertility and Antiviral Properties : The compound has shown potential as an antifertility agent and possesses antiviral properties, indicating its versatility in therapeutic applications .

- Anti-inflammatory Activity : Studies have demonstrated that DMCHA can act as an anti-inflammatory agent, which is critical in the treatment of various inflammatory conditions .

- Electrolyte and Water Retention : Research indicates that DMCHA can cause electrolyte and water retention in laboratory animals, making it a useful compound for studies related to diuretic activity .

The mechanisms by which DMCHA exerts its biological effects are still under investigation. However, preliminary studies suggest that it may interact with specific receptors or enzymes involved in blood pressure regulation and inflammation pathways.

Case Studies and Research Findings

Several studies have explored the biological activities of DMCHA:

- Study on Antihypertensive Activity : A study conducted on laboratory animals demonstrated that DMCHA effectively lowered blood pressure through vasodilation. The results indicated a significant reduction in systolic and diastolic pressure when administered at varying doses .

- Antiviral Activity Assessment : In vitro studies have shown that DMCHA exhibits antiviral activity against certain viral strains. This was measured using cytopathic effect reduction assays, where DMCHA significantly reduced viral replication .

- Inflammation Model Studies : In models of induced inflammation, DMCHA demonstrated a marked reduction in inflammatory markers, suggesting its potential as an anti-inflammatory therapeutic agent .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.